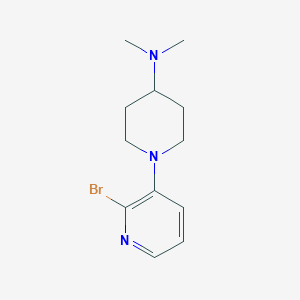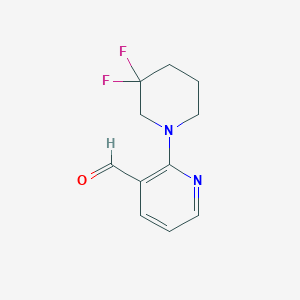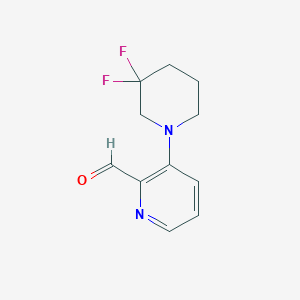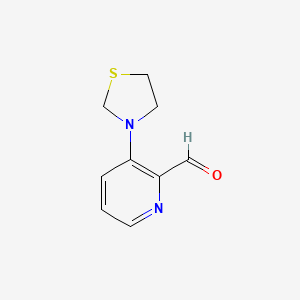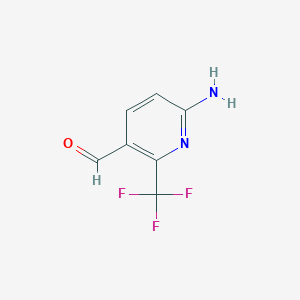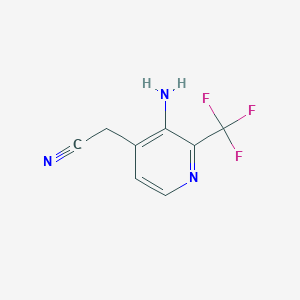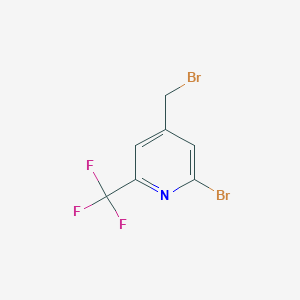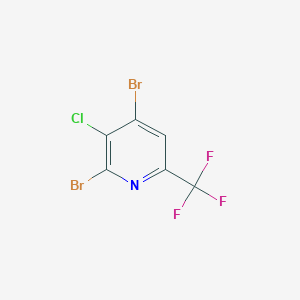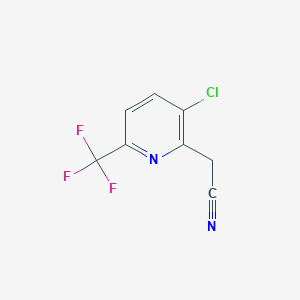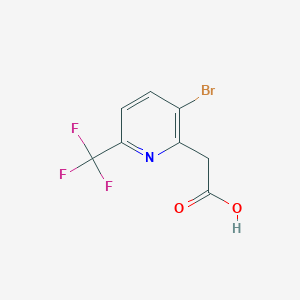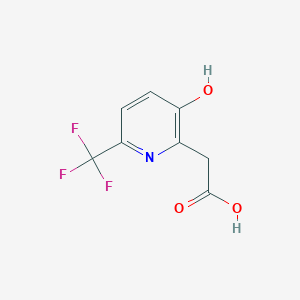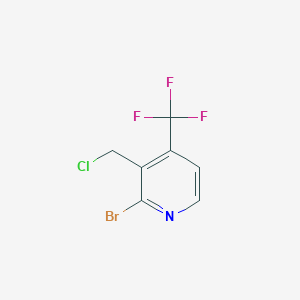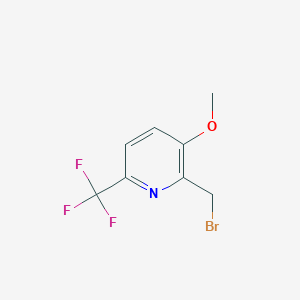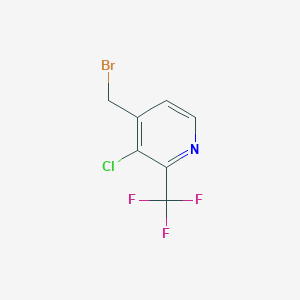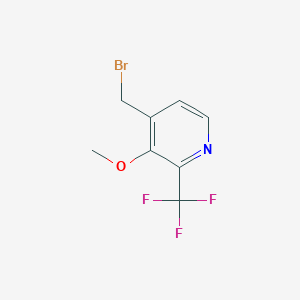
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine (BM3MTP) is a nitrogen-containing heterocyclic compound with a unique structure. It has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. BM3MTP has been found to possess interesting properties, including high reactivity, low toxicity, and high selectivity.
Applications De Recherche Scientifique
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds, peptides, and natural products. It has also been used as a catalyst for the oxidation of alcohols and for the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine has been used in the synthesis of polymers, dyes, and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as an electron donor, allowing it to form covalent bonds with other molecules. It is also believed that 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine can act as a Lewis acid, allowing it to catalyze the formation of covalent bonds between molecules. Additionally, 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine is thought to act as a proton donor, allowing it to catalyze the formation of hydrogen bonds between molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine are not yet fully understood. However, it is believed that 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine can act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine has been found to possess antioxidant properties, which may be beneficial for certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is highly reactive, and has low toxicity. Additionally, it is highly selective and can be used to synthesize a variety of organic compounds. However, 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine also has some limitations. It is relatively expensive and can be difficult to purify. Additionally, it can be difficult to control the reaction conditions to achieve the desired product.
Orientations Futures
The potential future directions for 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine are numerous. It could be used to synthesize more complex organic compounds, such as peptides and natural products. Additionally, it could be used as a catalyst for a variety of reactions, such as the oxidation of alcohols and the formation of carbon-carbon and carbon-nitrogen bonds. It could also be used as a therapeutic agent, due to its antioxidant properties and its ability to inhibit certain enzymes. Finally, 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine could be used in the synthesis of materials for use in a variety of applications, such as sensors and energy storage devices.
Propriétés
IUPAC Name |
4-(bromomethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAPGFBETVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



